N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a dihydropyridine ring, carboxamide group, and multiple methyl-substituted phenyl groups
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-19(13-17(15)3)23-21(25)20-9-6-12-24(22(20)26)14-18-8-5-4-7-16(18)2/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJPKOEWVYWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 2-methylbenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(3,4-dimethylphenyl)-1-[(2,6-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
N-(3,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H22N2O2. The structure features a dihydropyridine ring, which is known for its diverse pharmacological activities. The presence of multiple aromatic rings contributes to its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit specific kinases involved in cancer progression. A study on substituted dihydropyridines revealed that certain modifications enhance their potency against human gastric carcinoma cell lines, demonstrating complete tumor stasis in xenograft models following oral administration .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as potent inhibitors of Met kinase, which plays a crucial role in tumor growth and metastasis.
- Apoptosis Induction : Evidence suggests that dihydropyridine derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : Some studies report that these compounds exhibit antioxidant activities, potentially protecting cells from oxidative stress and contributing to their therapeutic effects.
Case Studies and Experimental Data
A comprehensive evaluation of the compound's biological activity includes various in vitro and in vivo studies:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl groups and dihydropyridine core can significantly influence the biological activity. For example:
- Substitution at the 3-position of the phenyl ring enhances kinase selectivity.
- Alterations to the carboxamide group can improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
